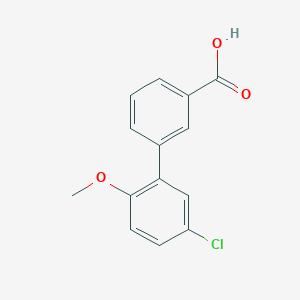

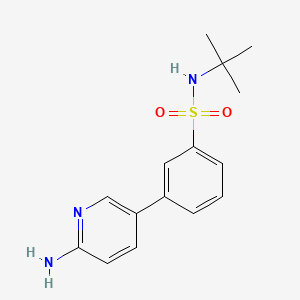

6-Chloro-3-(2-nitrovinyl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy , and mass spectrometry to determine the arrangement of atoms within the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, stability, reactivity, and spectroscopic properties .Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are compounds with significant interest due to their unusual physical, chemical, and biological properties. The presence of fluorine, a strong electron-withdrawing substituent, imparts these compounds with reduced basicity and reactivity compared to their chlorinated and brominated analogues . The synthesis methods for fluoropyridines, including 2-, 3-, 4-fluoropyridines, and di- and poly-fluoropyridines, are of particular interest. These compounds are potential imaging agents for various biological applications, including local radiotherapy of cancer .

Agricultural Chemistry

In the quest for new agricultural products with improved physical, biological, and environmental properties, the introduction of fluorine atoms into lead structures is a common modification. Compounds with fluorine-containing substituents on aryl rings have been commercialized as active ingredients in agriculture. The synthesis of these compounds often involves intermediates like 6-Chloro-3-(2-nitrovinyl)-1H-indole , which can be further functionalized to enhance their activity and selectivity .

Pharmaceutical Research

The pharmaceutical industry has seen a steady increase in the development of fluorinated chemicals due to their high efficacy. Approximately 10% of pharmaceuticals used for medical treatment contain a fluorine atom. The synthesis of these fluorinated medicinal candidates often utilizes intermediates such as 6-Chloro-3-(2-nitrovinyl)-1H-indole to introduce fluorine atoms into the molecular structure, thereby altering its pharmacological properties .

Environmental Biodegradation

Neonicotinoids are synthetic pesticides that have seen widespread use in agriculture. However, their extensive use has led to environmental residues that affect non-target organisms, including humans. Microbial degradation of neonicotinoids is a cost-effective and eco-friendly method to address this issue. Microbial species can break down the chloropyridinyl group and side chain of neonicotinoids, resulting in less toxic substances6-Chloro-3-(2-nitrovinyl)-1H-indole can be a byproduct of such microbial degradation processes .

Radiobiology

The synthesis of 18 F-substituted pyridines is of special interest in radiobiology. These compounds serve as potential imaging agents for various biological applications. The synthetic routes towards these compounds often involve intermediates like 6-Chloro-3-(2-nitrovinyl)-1H-indole , which can be labeled with fluorine-18, a radioactive isotope used in positron emission tomography (PET) imaging .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

6-chloro-3-[(E)-2-nitroethenyl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-8-1-2-9-7(3-4-13(14)15)6-12-10(9)5-8/h1-6,12H/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSOAMODRCFPIG-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2C=C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2/C=C/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-(2-nitrovinyl)-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

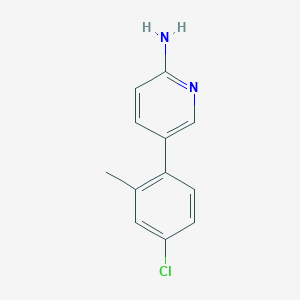

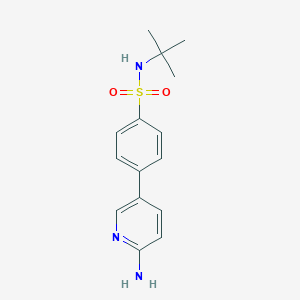

![tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330171.png)

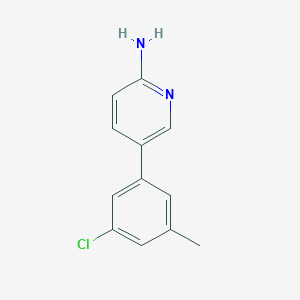

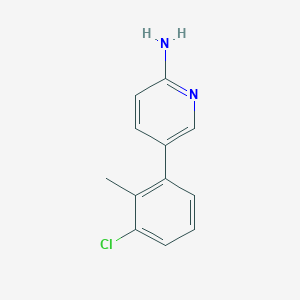

![tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330184.png)

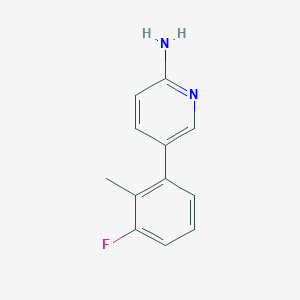

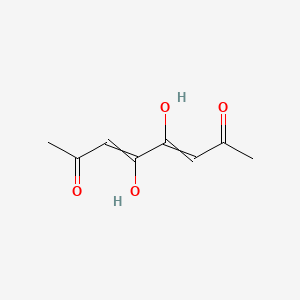

![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95%](/img/structure/B6330200.png)